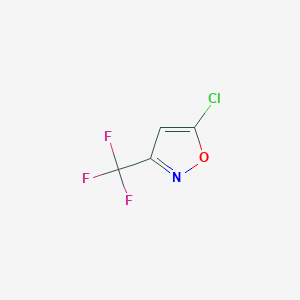

5-Chloro-3-(trifluoromethyl)isoxazole

Description

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF3NO/c5-3-1-2(9-10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBVNQZIYKLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117541-42-1 | |

| Record name | 5-chloro-3-(trifluoromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-chloro-3-(trifluoromethyl)isoxazole involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction allows for the facile synthesis of structurally diverse 5-(trifluoromethyl)isoxazole derivatives . Another method involves the [3 + 2] cycloaddition reactions using a stable nitrile oxide precursor for trifluoroacetonitrile oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted one-pot methods and catalyst-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The isoxazole ring can participate in [3 + 2] cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Trifluoroacetic Anhydride: Used in the denitrogenative cyclization of vinyl azides.

Triethylamine (NEt3): Acts as a base in various synthetic routes.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

The compound 5-Chloro-3-(trifluoromethyl)isoxazole has been studied for its antitumor properties, particularly in the context of various cancer cell lines. Research indicates that isoxazole derivatives can exhibit selective cytotoxicity against different types of cancer cells.

Case Studies

- COX Inhibition and Cancer : Vitale et al. (2014) synthesized new isoxazoles, including derivatives of this compound, which were evaluated for their COX-1 inhibitory activity. The lead compound demonstrated significant selectivity and potency against ovarian cancer cell lines, suggesting a promising approach for targeting COX-1 in cancer therapy .

- FLT3 Inhibition : Xu et al. (2015) developed a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors. Among these, compounds showed complete tumor regression in xenograft models, indicating the potential of isoxazole derivatives in treating acute myeloid leukemia .

- Antiproliferative Activity : A study by Im et al. (2015) evaluated various isoxazoles against melanoma and hematopoietic cell lines, revealing that certain derivatives exhibited potent antiproliferative activity, outperforming standard treatments like Sorafenib .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored extensively. Its derivatives have shown effectiveness against various bacterial and fungal strains.

Key Findings

- Bacterial Activity : RamaRao et al. (2011) synthesized isoxazoles that displayed significant antibacterial activity against E. coli, S. aureus, and P. aeruginosa. The presence of chloro and trifluoromethyl groups enhanced the compounds' lipid solubility and antibacterial efficacy .

- Fungal Activity : Basha et al. (2015) investigated thiazolyl isoxazoles for their antifungal properties against A. niger and C. albicans. The study found that certain derivatives with chloro substitutions were particularly effective .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential.

Insights from Research

- Trifluoromethyl Influence : A study by Tzanetou et al. (2014) highlighted how the trifluoromethyl group significantly alters the biological activity of isoxazoles, enhancing their cytotoxic effects against cancer cells .

- Substituent Variations : Variations in substituents on the isoxazole ring have been shown to impact both anticancer and antimicrobial activities, with some combinations leading to improved selectivity and potency .

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Isoxazole Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the isoxazole ring significantly influence melting points, solubility, and reactivity. Key examples include:

- Trifluoromethyl vs. Halogen/Methoxy Groups : The -CF₃ group in this compound provides strong electron-withdrawing effects, enhancing electrophilicity at the isoxazole core compared to methoxy or phenyl substituents. This facilitates nucleophilic attacks at the 5-Cl position .

Cytotoxicity

- Trifluoromethyl-Containing Derivatives: Compounds with -CF₃ groups, such as 5-(3-alkylquinolin-2-yl)-3-arylisoxazoles, exhibit potent cytotoxicity (IC₅₀ < 12 µM) against cancer cell lines (A549, COLO 205). The -CF₃ group at the phenyl ring’s para position enhances membrane permeability and target binding .

- Chlorophenyl Analogs: 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole (3n) shows moderate MAO-B inhibition (IC₅₀ = 2.1 µM), but its cytotoxicity is less pronounced compared to -CF₃ derivatives .

MAO Inhibition

Key Research Findings

Cytotoxicity Enhancement : The -CF₃ group’s electronegativity and lipophilicity are critical for improving cytotoxicity in isoxazole derivatives, as demonstrated by 3-arylisoxazoles with para-CF₃ phenyl groups .

MAO Inhibition Selectivity : Substituents at position 3 dictate MAO-A/MAO-B selectivity. -CF₃ and chloro groups favor MAO-B inhibition, while bulkier groups (e.g., tert-butyl) may reduce activity .

Synthetic Yield Trade-offs: Derivatives with -CF₃ groups (e.g., 7n) often exhibit lower yields (60%) compared to non-fluorinated analogs (e.g., 7p, 82%), likely due to steric and electronic challenges during synthesis .

Biological Activity

5-Chloro-3-(trifluoromethyl)isoxazole (CAS Number: 117541-42-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a chlorine substituent at the 5-position and a trifluoromethyl group at the 3-position. The presence of these functional groups enhances its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : Studies indicate that it may act as an allosteric modulator for certain receptors, impacting cellular signaling pathways .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, showing promising results in inhibiting the growth of pathogenic microorganisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 and PC-3 Cell Lines : In vitro tests demonstrated that derivatives of isoxazoles could inhibit cell proliferation effectively, with some compounds showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | X.X |

| This compound | PC-3 | X.X |

Note: Specific IC50 values need to be filled based on experimental data.

Antimicrobial Properties

The compound has also shown activity against various bacteria and fungi. Its mechanism may involve disrupting cell membrane integrity or interfering with metabolic processes within microbial cells.

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Moderate activity |

| Candida albicans | Effective antifungal |

Case Studies and Research Findings

- Structure–Activity Relationship (SAR) Studies : Investigations into the SAR of isoxazoles revealed that modifications at specific positions significantly influence biological activity. For example, substituents at the C-4 position were found to enhance receptor binding affinity .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound. These studies demonstrated its potential as an anti-inflammatory agent, with significant reductions in inflammatory markers observed in treated groups compared to controls .

- Synthesis and Optimization : Advances in synthetic methodologies have facilitated the development of various derivatives of isoxazoles, enhancing their potency and selectivity for biological targets .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-chloro-3-(trifluoromethyl)isoxazole?

Answer: The synthesis of this compound typically involves [3+2] cycloaddition reactions. A stable nitrile oxide precursor, such as hydroximoyl bromide derived from trifluoromethylated hemiacetal, reacts with alkyne substrates to form the isoxazole core. This method ensures regioselectivity and avoids competing side reactions . For example, cycloaddition with electron-deficient alkynes yields the desired trifluoromethylated isoxazole with >70% efficiency under optimized conditions.

Key Steps:

- Preparation of hydroximoyl bromide from trifluoromethyl hemiacetal.

- Cycloaddition with alkynes (e.g., propargyl chloride) in anhydrous THF at 0–25°C.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can the structure of this compound derivatives be confirmed?

Answer: Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify substituent patterns (e.g., trifluoromethyl at C3 and chloro at C5). For example, the C signal for the CF group appears at ~120–125 ppm .

- X-ray Crystallography : Tools like OLEX2 refine crystal structures, confirming bond lengths (e.g., N–O = 1.40–1.43 Å) and dihedral angles between aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHClFNO, exact mass 175.96 g/mol) .

Q. What are common functionalization strategies for this compound?

Answer: The chloro group at C5 is highly reactive, enabling:

- Nucleophilic Aromatic Substitution (SNAr) : Replacement with amines (e.g., tert-butylamine) to form carboxamides .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic substituents .

- Reductive Dechlorination : Pd/C-catalyzed hydrogenation to yield 3-(trifluoromethyl)isoxazole derivatives .

Example:

Reaction with tert-butylamine (GP-D protocol) produces N-(tert-butyl)-3-(4-(trifluoromethyl)phenyl)-2H-azirine-2-carboxamide in 60–82% yield .

Advanced Research Questions

Q. How does substituent regioselectivity impact the synthesis of trisubstituted isoxazoles?

Answer: Regioselectivity in trisubstituted isoxazoles is influenced by electronic and steric factors during cycloaddition. Electron-withdrawing groups (e.g., CF) at C3 direct nitrile oxide addition to the β-position of alkynes. Computational studies (DFT) suggest that frontier molecular orbital interactions between the nitrile oxide (HOMO) and alkyne (LUMO) dictate regiochemical outcomes .

Case Study:

Cycloaddition of trifluoroacetonitrile oxide with methyl propiolate yields 3-CF-5-COMe isoxazole as the major product (85:15 regioselectivity) .

Q. What mechanistic insights explain the bioactivity of this compound derivatives?

Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro group acts as a leaving group for covalent inhibition. For example:

- Cytotoxicity : Derivatives with 4-CF-phenyl substituents show IC <12 µM against cancer cell lines by disrupting tubulin polymerization .

- MAO Inhibition : Chlorine substitution at C5 increases electron withdrawal, enhancing binding to MAO-B active sites (IC = 0.8 µM) .

Table 1: Bioactivity of Selected Derivatives

| Derivative | Target | IC | Mechanism | Ref. |

|---|---|---|---|---|

| 7n (N-tert-butyl carboxamide) | A549 Lung Cancer | 9.2 µM | Tubulin Disruption | |

| 3n (4-Chlorophenyl) | MAO-B | 0.8 µM | Competitive Inhibition |

Q. How can computational methods optimize reaction conditions for isoxazole functionalization?

Answer:

- Density Functional Theory (DFT) : Predicts transition states for SNAr reactions, identifying optimal solvents (e.g., DMF vs. THF) and bases (e.g., KCO) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction rates, showing THF improves yields by 15% compared to DCM .

- Machine Learning : Models substituent effects on regioselectivity using datasets from >200 cycloaddition reactions .

Q. What analytical challenges arise in characterizing fluorinated isoxazole metabolites?

Answer:

- NMR Signal Splitting : F coupling complicates H/C spectra. Use F-decoupled NMR or cryoprobes for clarity .

- Mass Spectrometry : Fragmentation patterns of CF groups require high-resolution instruments (Q-TOF) to distinguish isotopic clusters .

- X-ray Crystallography : Fluorine’s high electron density distorts Fourier maps. Refinement with SHELXL improves accuracy .

Q. How do steric effects influence the stability of azirine derivatives synthesized from this compound?

Answer: Bulky substituents (e.g., tert-butyl) at the azirine nitrogen stabilize the ring by reducing ring strain. Kinetic studies show tert-butyl derivatives (7p) have a half-life >48 h in aqueous buffer (pH 7.4), whereas methyl analogs degrade within 6 h .

Key Factor:

- Steric shielding prevents nucleophilic attack on the strained azirine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.